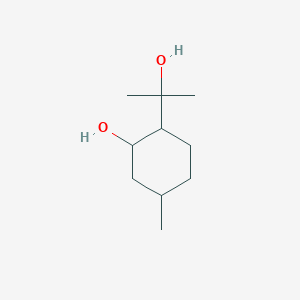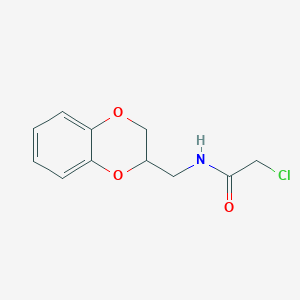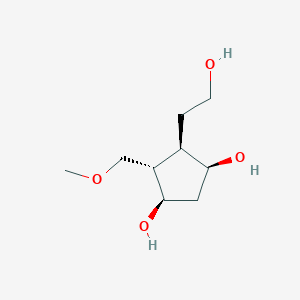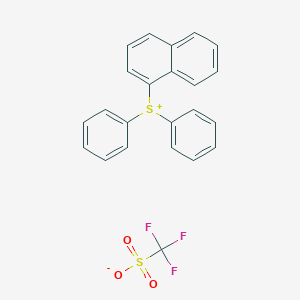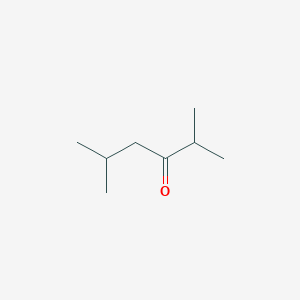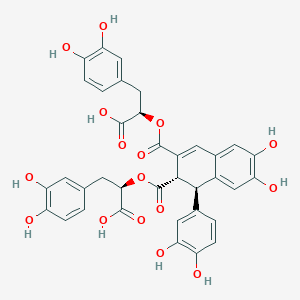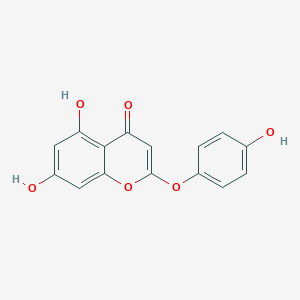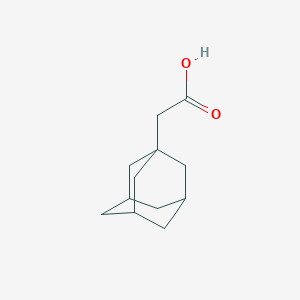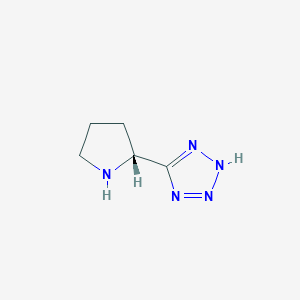
(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole
描述
®-5-(Pyrrolidin-2-YL)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrolidine derivatives with azide sources under catalytic conditions. For instance, the reaction of pyrrolidine-2-carboxylic acid with sodium azide in the presence of a suitable catalyst can yield ®-5-(Pyrrolidin-2-YL)-1H-tetrazole .
Industrial Production Methods
Industrial production of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole may involve continuous flow synthesis techniques to enhance efficiency and yield. Microfluidic reactors can be employed to facilitate the reaction under mild conditions, ensuring high purity and scalability .
化学反应分析
Types of Reactions
®-5-(Pyrrolidin-2-YL)-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups .
科学研究应用
®-5-(Pyrrolidin-2-YL)-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts
作用机制
The mechanism of action of ®-5-(Pyrrolidin-2-YL)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile ligand for binding to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with different functional groups.
Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
®-5-(Pyrrolidin-2-YL)-1H-tetrazole is unique due to its combination of a pyrrolidine moiety with a tetrazole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHYQIQIENDJER-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466427 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702700-79-6 | |
| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole a versatile organocatalyst?
A: this compound, along with its enantiomer, has found broad applications in organic synthesis as an organocatalyst. [, ] This versatility stems from the presence of both a basic pyrrolidine ring and an acidic tetrazole ring within its structure. This unique combination allows it to effectively catalyze a wide range of asymmetric reactions by simultaneously activating both nucleophilic and electrophilic reactants. []
Q2: Are there significant differences in catalytic activity between this compound and its (S)-enantiomer?
A: While both (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole are effective organocatalysts, their enantiomeric relationship can lead to differences in enantioselectivity for specific reactions. This means one enantiomer might provide a product with a higher enantiomeric excess (ee) compared to the other for certain asymmetric transformations. [] Choosing the appropriate enantiomer is crucial for achieving the desired stereochemical outcome in a reaction.
Q3: Where can I find more information about the specific applications of this compound in organic synthesis?
A: The provided research articles offer a comprehensive overview of the various reactions catalyzed by (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazoles. [, ] These papers delve into specific reaction types, including examples and comparisons with other organocatalysts. For a deeper understanding of its applications, it is recommended to consult these resources.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


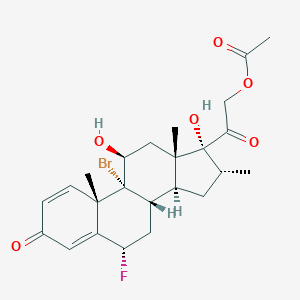
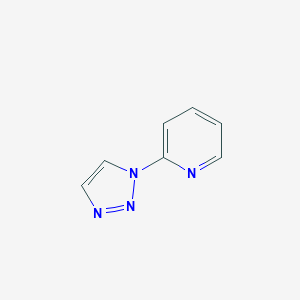
![8-[4-(2,3-Dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B45761.png)
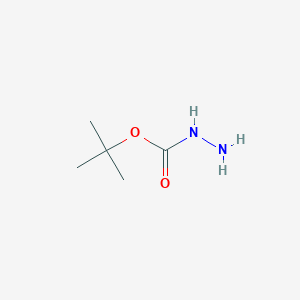
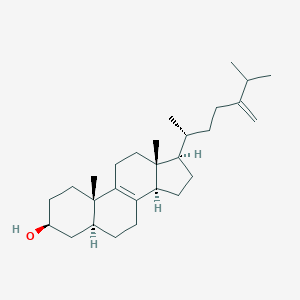
![4-[Bis(4-Fluorophenyl)methylene]piperidine hydrobromide](/img/structure/B45771.png)
